molecular formula C11H8N2 B8325972 2-(4-Vinyl-phenyl)-malononitrile

2-(4-Vinyl-phenyl)-malononitrile

Cat. No. B8325972
M. Wt: 168.19 g/mol
InChI Key: XGPSSWREJPPVMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Vinyl-phenyl)-malononitrile is a useful research compound. Its molecular formula is C11H8N2 and its molecular weight is 168.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(4-Vinyl-phenyl)-malononitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Vinyl-phenyl)-malononitrile including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-(4-Vinyl-phenyl)-malononitrile

Molecular Formula

C11H8N2

Molecular Weight

168.19 g/mol

IUPAC Name

2-(4-ethenylphenyl)propanedinitrile

InChI

InChI=1S/C11H8N2/c1-2-9-3-5-10(6-4-9)11(7-12)8-13/h2-6,11H,1H2

InChI Key

XGPSSWREJPPVMA-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC=C(C=C1)C(C#N)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To an ice-cooled suspension of NaH (0.792 g, 33.0 mmol) in anhydrous 1,2-dimethoxyethane (20 mL) was added dropwise via syringe a solution of malononitrile (0.99 g, 15 mmol) in anhydrous 1,2-dimethoxyethane (5 mL) under N2. The mixture was stirred for 1 h at room temperature under N2. Next, 1-iodo-4-vinyl-benzene (1.15 g, 5.00 mmol), dry THF (15 mL), and tetrakis(triphenyphophine)palladium(0) (0.58g, 0.50 mmol) were added to the resulting pink suspension under an N2 flow, and the reaction mixture stirred at 85° C. for 2 h. After cooling to room temperature, the reaction mixture was poured into ice, neutralized with 10% HCl, and extracted with CH2Cl2 (100 mL). The organic layer was separated, dried over anhydrous Na2SO4, and concentrated in vacuo. The crude product was then purified by flash chromatography on silica gel eluting with 1:1 hexane: CH2Cl2, to give 0.603 g (71.8%) of the title compound as pale yellow solid: mp 40-42° C. ° C; 1H NMR (400 MHz, CDCl3): δ 7.526 (d, 2H, J=7.6 Hz), 7.462 (d, 2H, J=7.6 Hz), 6.738 (d×d, 1H, J1=17.6 Hz, J2=10.8 Hz), 5.846 (d, 1H, J=17.6 Hz), 5.398 (d, 1H, J=10.8 Hz), 5.075 (s, 1H); 13C NMR (100 MHz, CDCl3): δ 139.840, 135.372, 127.766, 127.556, 125.245, 116.619, 111.897, 28.050; Anal. Calcd. for C11H8N2: C, 78.55; H, 4.79; N, 16.66. Found; C, 78.76; H, 4.75; N, 16.02.
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0.792 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
0.99 g
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Three
Quantity
1.15 g
Type
reactant
Reaction Step Four
[Compound]
Name
tetrakis(triphenyphophine)palladium(0)
Quantity
0.58 g
Type
reactant
Reaction Step Four
Name
Quantity
15 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Yield
71.8%

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